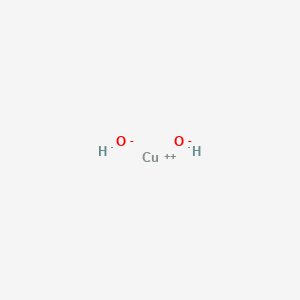
Cupric hydroxide
Descripción general
Descripción
Cupric hydroxide, with the chemical formula Cu(OH)₂, is an inorganic compound that appears as a pale blue or blue-green solid. It is known for its low solubility in water and its use in various industrial and agricultural applications. Historically, copper hydroxide has been used since ancient times, with its production dating back to the era of alchemists who mixed solutions of lye and blue vitriol to create this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cupric hydroxide can be synthesized through several methods:
Reaction with Alkali: One common method involves adding a sodium hydroxide solution to a copper(II) sulfate solution. This reaction produces a blue precipitate of copper hydroxide: [ \text{CuSO}_4 + 2\text{NaOH} \rightarrow \text{Cu(OH)}_2 + \text{Na}_2\text{SO}_4 ]
Ammonia Method: Another method involves adding aqueous ammonia to a copper(II) sulfate solution, which holds the copper in solution.
Industrial Production Methods: On an industrial scale, copper hydroxide is often produced by the controlled addition of sodium hydroxide to a copper(II) sulfate solution. The reaction conditions are carefully monitored to ensure the formation of pure copper hydroxide without contamination from other copper compounds .
Análisis De Reacciones Químicas
Cupric hydroxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) oxide (CuO) when heated: [ \text{Cu(OH)}_2 \rightarrow \text{CuO} + \text{H}_2\text{O} ]
Reaction with Acids: this compound reacts with acids to form corresponding copper salts and water. For example, with sulfuric acid, it forms copper sulfate: [ \text{Cu(OH)}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{CuSO}_4 + 2\text{H}_2\text{O} ]
Reaction with Ammonia: this compound dissolves in ammonium hydroxide to form a deep blue solution of tetraamminecopper(II) complex: [ \text{Cu(OH)}_2 + 4\text{NH}_3 + \text{H}_2\text{O} \rightarrow [\text{Cu(NH}_3)_4]^{2+} + 2\text{OH}^- ]
Aplicaciones Científicas De Investigación
Cupric hydroxide has a wide range of applications in scientific research and industry:
Agriculture: It is widely used as a fungicide and algaecide to protect crops from fungal diseases and algae growth.
Material Science: this compound is used in the production of rechargeable batteries and as an electrocatalyst in fuel cells and electrolyzers.
Environmental Science: It is employed in water treatment processes to remove contaminants and as a catalyst in various chemical reactions.
Mecanismo De Acción
Cupric hydroxide exerts its effects primarily through the release of copper ions (Cu²⁺) in aqueous solutions. These ions can disrupt cellular proteins and enzymes, leading to the death of microbial cells. In agricultural applications, copper ions denature proteins, thereby destroying enzymes critical for cell functioning . In medical research, copper compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species and inhibition of angiogenesis .
Comparación Con Compuestos Similares
Cupric hydroxide can be compared with other copper compounds such as:
Copper(II) oxide (CuO): Unlike copper hydroxide, copper(II) oxide is a black solid that is more stable and commonly used in ceramics and as a catalyst.
Copper(II) carbonate (CuCO₃): This compound is used in pigments and as a fungicide, similar to copper hydroxide, but has different solubility and stability properties.
Copper oxychloride (CuCl₂·3Cu(OH)₂): This green crystalline solid is also used as a fungicide and bactericide in agriculture, but it is more soluble in water compared to copper hydroxide.
This compound stands out due to its unique combination of low solubility, distinctive blue color, and versatility in various applications, making it a valuable compound in both scientific research and industrial processes.
Propiedades
IUPAC Name |
copper;dihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.2H2O/h;2*1H2/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLJMEJHUUYSSY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuH2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20427-59-2, 1344-69-0, 12125-21-2 | |
| Record name | Copper hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20427-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cupric hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC HYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3314XO9W9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















